Obtucarbamate B

Übersicht

Beschreibung

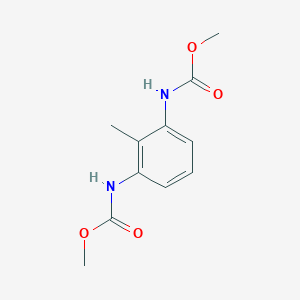

Obtucarbamate B is a carbamate derivative isolated from the South China Sea gorgonian coral Melitodes squamata . It is an unsaturated and sterically hindered diisocyanate that has been shown to be an effective antitussive agent . The compound has a molecular formula of C11H14N2O4 and a molecular weight of 238.24 g/mol .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Obtucarbamate B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Obtucarbamate B is characterized by its unique structural composition, which includes multiple carbamate groups. Its molecular formula is as determined through various spectroscopic techniques including NMR and mass spectrometry. The compound exhibits significant biological activities, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including human malignant melanoma (A735) and cervical carcinoma (HeLa). The MTT assay results indicated that this compound does not exhibit significant cytotoxicity at concentrations up to 200 μg/mL, suggesting that while it may not be directly cytotoxic, it could potentially serve as a lead compound for modifications aimed at enhancing its anticancer properties .

Antimicrobial Properties

This compound has also been tested for its antibacterial activity against several bacterial strains such as Escherichia coli, Bacillus subtilis, and Micrococcus luteus. However, initial findings suggest limited antibacterial efficacy at standard concentrations, indicating that further structural modifications may be necessary to enhance its antimicrobial potency .

Study 1: Cytotoxicity Evaluation

In a study conducted to assess the cytotoxic effects of this compound on cancer cell lines, researchers utilized the MTT assay method. The compound was tested across various concentrations, revealing an IC50 value greater than 200 μg/mL against both A735 and HeLa cells. This suggests that this compound alone may not be sufficient as an anticancer agent but could be explored in combination therapies .

Study 2: Antibacterial Activity Assessment

Another study focused on the antibacterial properties of this compound. The disc diffusion method was employed to evaluate its effectiveness against selected bacterial strains. The results indicated no significant inhibitory effects at a concentration of 25 μg/disc for most tested bacteria, although some derivatives showed moderate activity against Bacillus subtilis and Micrococcus luteus.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μg/mL) | Observations |

|---|---|---|

| A735 (Melanoma) | >200 | No significant cytotoxicity |

| HeLa (Cervical) | >200 | No significant cytotoxicity |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Concentration (μg/disc) | Inhibition Zone (mm) | Observations |

|---|---|---|---|

| E. coli | 25 | No inhibition | Ineffective |

| Bacillus subtilis | 25 | 6.3 | Moderate inhibition |

| Micrococcus luteus | 25 | 6.2 | Moderate inhibition |

Wirkmechanismus

The mechanism by which Obtucarbamate B exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s antitussive activity is believed to be mediated through its action on the central nervous system, where it modulates the cough reflex. The exact molecular targets and pathways involved in this process are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Obtucarbamate B can be compared with other carbamate derivatives and sesquiterpenoids isolated from the same source. Similar compounds include:

Obtucarbamate A: Another carbamate derivative with similar properties and biological activities.

Obtucarbamates C and D: These compounds share structural similarities with this compound and exhibit related biological activities.

Aromadendrane-type Sesquiterpenoids: Compounds like (+)-4β-N-methenetauryl-10β-methoxy-1β,5α,6β,7β-aromadendrane and (−)-4β-N-methenetauryl-10β-methoxy-1β,5β,6α,7α-aromadendrane also share some structural features with this compound.

This compound stands out due to its unique steric hindrance and unsaturation, which contribute to its distinct chemical and biological properties .

Biologische Aktivität

Obtucarbamate B is a carbamate derivative isolated from the gorgonian coral Melitodes squamata, found in the South China Sea. This compound has garnered interest due to its potential biological activities, particularly its antibacterial and cytotoxic properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique carbamate structure, which contributes to its biological activities. The compound's molecular formula and structural details are essential for understanding its mechanism of action.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial properties. In a study evaluating various carbamate derivatives, including this compound, the antibacterial activity was assessed against several bacterial strains using a disc diffusion method.

Table 1: Antibacterial Activity of this compound

| Compound | Concentration (μg/disc) | E. coli | B. subtilis | M. luteus |

|---|---|---|---|---|

| This compound | 25 | No effect | Moderate (6.3 mm) | Moderate (6.2 mm) |

| Other Carbamates | 25 | No effect | Varies | Varies |

The results indicated that this compound did not inhibit E. coli but showed moderate inhibitory effects on Bacillus subtilis and Micrococcus luteus, with inhibition zones measuring 6.3 mm and 6.2 mm, respectively .

Cytotoxicity Studies

Cytotoxicity assessments were conducted on human cancer cell lines, including melanoma (A735) and cervical carcinoma (HeLa). The MTT assay was utilized to evaluate cell viability after treatment with this compound.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (μg/mL) |

|---|---|

| A735 (Melanoma) | >200 |

| HeLa (Cervical) | >200 |

The findings revealed that this compound did not exhibit significant cytotoxicity against the tested cancer cell lines, with IC50 values exceeding 200 μg/mL . This suggests that while it may possess some biological activity, it is not potent enough to be considered a viable chemotherapeutic agent at the concentrations tested.

The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall integrity or interference with metabolic processes within the bacteria. Further studies are required to elucidate the specific pathways affected by this compound.

Eigenschaften

IUPAC Name |

methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-7-8(12-10(14)16-2)5-4-6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNLWOJZIPJIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.